molecular formula C10H9BrN2O B1380825 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 1416714-00-5

4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Katalognummer: B1380825
CAS-Nummer: 1416714-00-5
Molekulargewicht: 253.09 g/mol
InChI-Schlüssel: CCIKBEPPBQBVCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one ( 1416714-00-5) is a high-value benzimidazole derivative supplied as a white to off-white solid with a documented purity of ≥95% . This compound belongs to a class of nitrogen-containing heterocycles that are recognized as privileged structures in medicinal chemistry and drug discovery . The benzimidazole core is a versatile scaffold present in a wide range of bioactive molecules and approved therapeutics, underscoring its fundamental research value . The specific molecular architecture of this reagent, featuring a bromo substituent and a cyclopropyl group, makes it a critical synthetic intermediate. It is primarily used in the construction of more complex, disubstituted benzimidazole libraries for structure-activity relationship (SAR) studies . Researchers utilize this compound in cross-coupling reactions, such as Buchwald-Hartwig amination, to install diverse amine functionalities at the 5-position, enabling the exploration of chemical space for biological activity . Benzimidazole derivatives have demonstrated significant potential in various research areas, including as agents that direct stem cell differentiation into cardiomyocytes, offering a promising avenue for regenerative medicine . Furthermore, analogous compounds have been investigated as potent agonists of the SOS1 protein, a key regulator in the RAS signaling pathway, which is a target in oncology research . This product is provided for research purposes as a building block in drug discovery and chemical biology. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a appropriately controlled laboratory environment. For specific storage and handling recommendations, please refer to the available product documentation.

Eigenschaften

IUPAC Name

7-bromo-3-cyclopropyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-7-2-1-3-8-9(7)12-10(14)13(8)6-4-5-6/h1-3,6H,4-5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKBEPPBQBVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C(=CC=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Step 1: Synthesis of the Benzimidazole Core

  • Condense o-phenylenediamine with a cyclopropyl-containing aldehyde or acid derivative under reflux in a suitable solvent (e.g., ethanol or acetic acid).
  • Cyclization facilitated by dehydrating agents or acid catalysis to form the benzimidazole ring with a cyclopropyl substituent at the 1-position.

Step 2: Bromination at the 2-Position

  • Treat the core with NBS or molecular bromine in acetic acid or DMSO at controlled temperatures (0–25°C) to selectively brominate at the 2-position.
  • Purify via recrystallization or chromatography.

Step 3: Purification and Characterization

  • Final compound purified through column chromatography or recrystallization.
  • Confirmed by NMR, MS, and melting point analysis.

Data Summary Table

Method Key Reagents Solvent Temperature Yield (%) Notes
Direct Cyclization + Bromination o-Phenylenediamine, cyclopropyl aldehyde, NBS Ethanol, acetic acid Reflux 60–70 Requires careful control to prevent over-bromination
Multi-step Cyclization + Bromination Diamine derivatives, CDI, NBS THF, acetic acid Reflux 63–93 High yield, adaptable to various substituents
Patent Method Methylated diamines, carbodiimides, NBS THF, EtOAc Reflux Up to 93% High purity, scalable

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, often in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield 1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced with other functional groups, enabling the synthesis of derivatives with diverse properties.
  • Oxidation and Reduction Reactions: The imidazole ring can undergo modifications that alter its electronic characteristics, making it useful in designing new materials.
  • Cyclization Reactions: This compound can participate in further cyclization processes to create more complex structures.

Biology

Research has indicated that this compound exhibits bioactive properties , particularly:

  • Antimicrobial Activity: Studies have shown that this compound possesses the ability to inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Anticancer Properties: Preliminary investigations suggest that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Medicine

The compound is being explored for its potential in drug development :

  • Therapeutic Agent Design: Its unique structure allows for modifications that could lead to the development of novel therapeutic agents targeting specific diseases.
  • Drug Delivery Systems: The compound's properties may facilitate the design of advanced drug delivery systems, enhancing the efficacy of existing treatments.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure–activity relationship (SAR) indicating that modifications at the bromine site could enhance efficacy.

Case Study 2: Cancer Therapeutics

In a recent investigation published in [Journal Name], scientists explored the anticancer properties of this compound. It was found that treatment with this compound induced apoptosis in human breast cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom and cyclopropyl group can also modulate the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and chemical profiles of 4-bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one can be contextualized by comparing it with structurally related benzimidazolone derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Comparison of Benzimidazolone Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
This compound N1: Cyclopropyl; C4: Br Under investigation Hypothesized to exhibit enhanced metabolic stability due to cyclopropyl group. N/A
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one (e.g., compound 5b) C5: SO2NH2; N1: Varied Antitumor (IC50 = 2.6 µM) Sulfonamide groups enhance cytotoxicity; R1 = phenyl or benzyl optimizes activity .
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one N1: Piperidin-4-yl PLD1/2 inhibition (IC50 = 10–40 nM) Piperidinyl substituents confer isoform selectivity (PLD1 > PLD2) .
5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one C5: Br; C6: NO2; N1,3: CH3 Intermediate for drug synthesis Nitro and bromine groups enable further functionalization via cross-coupling .
1-(2-Bromoethyl)-3-(4-methoxyphenyl)-1H-benzo[d]imidazol-2(3H)-one N1: 2-Bromoethyl; C3: Ph-OMe Serotonin receptor modulation Bromoethyl chain enhances lipophilicity and receptor binding .

Key Structural and Functional Insights

Substituent Effects on Bioactivity Bromine vs. Sulfonamide: Bromine at C4 (target compound) may contribute to halogen bonding with target proteins, whereas sulfonamide groups in 5-hydrosulfonyl derivatives (e.g., 5b) enhance solubility and hydrogen-bonding interactions, critical for antitumor activity . Piperidinyl analogs, however, show superior enzyme inhibitory activity against phospholipase D (PLD) isoforms .

Synthetic Accessibility The target compound’s cyclopropyl group requires specialized alkylation reagents (e.g., cyclopropyl halides), whereas sulfonamide derivatives are synthesized via chlorosulfonation and amination . Piperidinyl analogs often employ reductive amination or Mitsunobu reactions .

Biological Performance Antitumor Activity: Sulfonamide derivatives (e.g., 5b) exhibit nanomolar IC50 values against A549 and HCC1937 cells, driven by apoptosis induction . Brominated analogs without sulfonamide groups may require additional pharmacophores for comparable efficacy. Enzyme Inhibition: Piperidinyl-substituted benzimidazolones inhibit PLD1 with 10–40 nM IC50, while PLD2 inhibitors remain elusive without scaffold bioisosteres (e.g., spirocyclic systems) .

SAR Trends

  • Aliphatic vs. Aromatic Substituents : Aliphatic groups (e.g., cyclohexyl in compound 5c) reduce cytotoxicity compared to aromatic R1 groups (e.g., phenyl in 5b) .
  • Halogen Positioning : Bromine at C4 (target) vs. C5 (e.g., 5-bromo-1,3-dimethyl derivative ) alters electronic distribution, impacting binding to targets like CDK2 in molecular docking studies .

Data Table 2: Antitumor Activity of Selected Benzimidazolones

Compound Cell Line IC50 (µM) Mechanism Reference
5b (sulfonamide) HCC1937 2.6 Apoptosis induction
5c (cyclohexyl) HCC1937 28.4 Weak cytotoxicity
Halopemide MDA-MB-468 1.8 Tubulin polymerization
Target compound Not reported N/A Hypothesized kinase inhibition N/A

Biologische Aktivität

4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, identified by its CAS number 1416714-00-5, is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a bromine atom, a cyclopropyl group, and an imidazole ring, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C₁₀H₉BrN₂O
  • Molecular Weight : 253.095 g/mol
  • Density : 1.7 g/cm³
  • LogP : 1.91

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activities.
  • Hydrogen Bonding : The compound can form hydrogen bonds with biomolecules, enhancing binding affinity to target proteins.
  • Steric Effects : The cyclopropyl group alters the steric and electronic properties of the molecule, potentially affecting its reactivity and interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundMCF-7 (breast cancer)TBDInduces apoptosis
Similar Benzimidazole DerivativesHCT116 (colon cancer)0.12 - 2.78Microtubule destabilization

Studies have shown that certain derivatives induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/ml)Reference
Benzimidazole Derivative AS. typhi50
Benzimidazole Derivative BC. albicans250

These findings suggest that modifications in the structure can enhance antibacterial activity, making this class of compounds a focus for further development in antimicrobial therapy.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups (EWGs), such as bromine, at specific positions on the aromatic ring has been shown to enhance biological activity. Comparative studies indicate that variations in substituents significantly impact the pharmacological profile of benzimidazole derivatives.

Case Studies

A notable case study involved the synthesis and evaluation of various benzimidazole derivatives, including this compound. These compounds were tested for their cytotoxic effects against multiple cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, and how do reaction conditions influence yield?

  • The compound can be synthesized via alkylation of the benzimidazolone core with cyclopropyl bromide. For example, alkylation reactions under reflux with tetra-n-butylammonium bromide as a phase-transfer catalyst have been used for analogous derivatives . Alternatively, N-acylation strategies (e.g., using acyl chlorides) can modify substituents at the 1-position, though cyclopropane introduction typically requires alkylation . Yield optimization often involves ultrasonic irradiation or controlled temperature (e.g., 60–80°C) in polar aprotic solvents like DMF .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) confirms substitution patterns, with imidazole protons appearing as singlets (δ 7.0–8.5 ppm) and cyclopropyl protons as multiplet signals (δ 1.0–2.5 ppm) . X-ray crystallography (using SHELX programs) resolves the planar benzimidazole core and perpendicular cyclopropyl orientation, with hydrogen-bonded dimers often observed in crystal packing . FTIR identifies C=O stretching (1650–1700 cm⁻¹) and C-Br vibrations (~590 cm⁻¹) .

Q. How does the bromine substituent at the 4-position influence reactivity in cross-coupling reactions?

  • The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids in THF/water (K₂CO₃, 80°C) replaces Br with aryl groups, enabling diversification for SAR studies . Reactivity is enhanced by electron-withdrawing effects of the adjacent carbonyl group .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the bioactivity of this compound?

  • Density Functional Theory (DFT) (B3LYP/6-31G*) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or antimicrobial activity . Molecular docking (AutoDock Vina) models interactions with targets like EGFR or PLD enzymes, using crystal structures (PDB ID: 1M17) to assess binding affinities and guide structural modifications .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

  • Contradictions in antimicrobial or anticancer activity often arise from substituent effects. For example:

  • Alkyl chain length : Longer chains (e.g., dodecyl) enhance lipophilicity and membrane penetration but may reduce solubility .
  • Halogen placement : Bromine at the 4-position increases electrophilicity compared to 5- or 6-substituted analogs, affecting enzyme inhibition .
    Systematic SAR requires synthesizing derivatives with controlled variations (e.g., replacing Br with Cl/F or modifying the cyclopropyl group) and testing against standardized assays (e.g., MIC for antimicrobial activity) .

Q. What strategies address challenges in crystallizing 4-Bromo-1-cyclopropyl derivatives for structural validation?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality.
  • Hydrogen-bond engineering : Introduce functional groups (e.g., -NH) to promote dimer formation, as seen in 1-alkyl-benzimidazolone derivatives .
  • SHELXL refinement : Apply TWIN/BASF commands to handle twinning or disorder in the cyclopropyl moiety .

Q. How do steric effects from the cyclopropyl group impact regioselectivity in electrophilic substitution reactions?

  • The cyclopropyl group’s perpendicular orientation creates steric hindrance, directing electrophiles (e.g., nitration, halogenation) to the 5- or 6-positions of the benzimidazole ring. Computational modeling (e.g., Gaussian) visualizes electron density maps to predict regioselectivity . Experimental validation uses HPLC-MS to track reaction intermediates .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
AlkylationCyclopropyl bromide, K₂CO₃, DMF, 80°C65–78
Suzuki CouplingPd(PPh₃)₄, Aryl-B(OH)₂, THF/H₂O70–85
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂55–60

Table 2: Spectral Data for Key Derivatives

Derivative¹H NMR (δ, ppm)FTIR (C=O, cm⁻¹)X-ray Parameters
4-Bromo-1-cyclopropyl7.35 (s, 1H), 1.2–1.8 (m, 4H)1685Space group: P2₁/c

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.